molecular formula C18H15F3N2O4 B11541835 [5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-hydroxyphenyl)methanone

[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](2-hydroxyphenyl)methanone

Cat. No.: B11541835
M. Wt: 380.3 g/mol
InChI Key: ZURGAGJCMCTDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-HYDROXYBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a hydroxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Common synthetic routes may involve the use of reagents such as trifluoromethyl iodide and catalysts like copper or palladium to facilitate the trifluoromethylation process .

Industrial Production Methods: Industrial production of this compound may leverage advanced techniques such as continuous flow chemistry to enhance yield and efficiency. The use of automated systems and precise control over reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-HYDROXYBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Catalysts like palladium or copper, along with appropriate ligands.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(2-HYDROXYBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-HYDROXYBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

  • 1-(2-HYDROXYBENZOYL)-5-(3-METHOXYPHENYL)-3-(METHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL
  • 1-(2-HYDROXYBENZOYL)-5-(3-METHOXYPHENYL)-3-(CHLORO)-4,5-DIHYDRO-1H-PYRAZOL-5-OL

Uniqueness: The presence of the trifluoromethyl group in 1-(2-HYDROXYBENZOYL)-5-(3-METHOXYPHENYL)-3-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and overall reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15F3N2O4

Molecular Weight

380.3 g/mol

IUPAC Name

[5-hydroxy-5-(3-methoxyphenyl)-3-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone

InChI

InChI=1S/C18H15F3N2O4/c1-27-12-6-4-5-11(9-12)17(26)10-15(18(19,20)21)22-23(17)16(25)13-7-2-3-8-14(13)24/h2-9,24,26H,10H2,1H3

InChI Key

ZURGAGJCMCTDTK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CC(=NN2C(=O)C3=CC=CC=C3O)C(F)(F)F)O

Origin of Product

United States

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